2-cyclohexyl-N-(2-fluorophenyl)acetamide
Overview
Description
“2-cyclohexyl-N-(2-fluorophenyl)acetamide” is a compound that contains a cyclohexyl group, a fluorophenyl group, and an acetamide group. The cyclohexyl group is a cycloalkane with the formula C6H11, the fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and the acetamide group is a functional group derived from acetic acid where the -OH group is replaced by an -NH2 group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a six-membered cyclohexane ring attached to an acetamide group that is also attached to a phenyl ring with a fluorine atom. The exact three-dimensional structure would depend on the specific orientations of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the fluorine atom could potentially affect the compound’s reactivity and the presence of the acetamide group could influence its solubility .Scientific Research Applications
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, including those structurally similar to 2-cyclohexyl-N-(2-fluorophenyl)acetamide, has shown significant findings in crystallography and fluorescence. For example, certain amides form gels or crystalline solids upon treatment with different mineral acids, and their protonated states exhibit varied fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Application in Ketamine Derivatives
Another study presented the synthesis of a ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, which shares structural similarities with this compound. This derivative, termed fluoroketamine, was synthesized through a multistep process and demonstrated potential advantages over ketamine in animal tests (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Immunomodulatory Properties
The compound N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, structurally related to this compound, has been investigated for its immunomodulatory properties. Studies have shown its potential in enhancing the cytolytic T-lymphocyte response to weak antigens and in restoring alloreactivity in immunocompromised animals, thus suggesting its effectiveness in immunotherapy (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).
Crystal Structure Analysis
Analysis of the crystal structure of various acetamide derivatives, including those with similarities to this compound, has been conducted to understand their chemical properties better. Such studies contribute to the development of new materials and pharmaceuticals (Qian, Fang, Bao, Guo, & Wei, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-cyclohexyl-N-(2-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUVNDPCFMMCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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